Ortho-Methyl Group on Aniline Ring Confers Superior Potency in Analogous Benzamide Series
In a systematic SAR study of substituted benzamide derivatives, the presence of an ortho-methyl group on the aniline ring (analogous to the target compound's 2-methylphenyl group) resulted in significantly higher inhibitory activity compared to meta- or para-methyl isomers. [1] This supports the critical role of the ortho-methyl group in achieving optimal target engagement, a feature retained in 2,5-difluoro-N-(2-methylphenyl)benzamide.
| Evidence Dimension | Enzyme Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Lead compound with 2-Me group: IC50 = 8.7 ± 0.7 µM |
| Comparator Or Baseline | 3-Me isomer (5a): IC50 = 14.8 ± 5.0 µM; 4-Me isomer (5b): IC50 = 29.1 ± 3.8 µM |
| Quantified Difference | 2-Me isomer is 1.7-fold more potent than 3-Me, and 3.3-fold more potent than 4-Me |
| Conditions | In vitro enzyme inhibition assay (specific target not disclosed in source). |
Why This Matters
Demonstrates that the ortho-methyl substitution, as present in the target compound, is not a generic feature but a specific determinant of enhanced biological activity, guiding selection for SAR studies.
- [1] PMC. Table 1: Structure and activity of substituted benzamide derivatives. J Med Chem. 2009 Aug 27;52(16):5228-5240. doi: 10.1021/jm900611t. View Source
